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Compound of Interest

2-amino-N-(2H-1,3-benzodioxol-5-
Compound Name:
yl)benzamide

Cat. No.: B1269846

An independent verification of the therapeutic potential of a specific compound named "2-
amino-N-(2H-1,3-benzodioxol-5-yl)benzamide" is challenging due to the limited availability of
specific data under this exact chemical identifier in publicly accessible scientific literature.
However, the broader chemical class of molecules containing both benzodioxole and
benzamide moieties has been the subject of significant research, revealing a range of
biological activities. This guide provides a comparative analysis of representative compounds
from this class, focusing on their therapeutic potential, mechanisms of action, and available
experimental data.

Anticancer Potential: Amuvatinib Derivative in
Glioblastoma

A notable compound in this class is an amuvatinib derivative, N-(2H-1,3-benzodioxol-5-yl)-4-
{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide. This molecule has been investigated for
its selective toxicity towards tumor cells under conditions of glucose starvation, a state common
in solid tumors.

Mechanism of Action

This amuvatinib derivative has been shown to inhibit the mitochondrial membrane potential in
tumor cells.[1] This is particularly effective in glucose-starved cells, which become more reliant
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on mitochondrial respiration for survival. The disruption of mitochondrial function leads to a
bioenergetic crisis and subsequent cell death.
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Caption: Mechanism of action of the amuvatinib derivative in glucose-starved tumor cells.

Comparison with Alternative Anticancer Agents

The therapeutic strategy of targeting cellular metabolism, particularly in the context of the tumor
microenvironment, is an active area of research. The table below compares the amuvatinib
derivative with other agents that target metabolic vulnerabilities in cancer.
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Therapeutic

Compound/Drug Mechanism of o
Target ] Indication
Class Action
(Example)
N-(2H-1,3- -
_ Inhibition of
benzodioxol-5-yl)-4- ) )
) mitochondrial o
{thieno[3,2- ) ) ) Preclinical
o Mitochondria membrane potential _
d]pyrimidin-4- (Glioblastoma)
i ] under glucose
yl}piperazine-1- .
) starvation.
carboxamide
Activates AMPK,
) ) leading to inhibition of o
) AMP-activated protein ) ) Investigational
Metformin ] MTOR signaling and ]
kinase (AMPK) (Various Cancers)
decreased
gluconeogenesis.
Competitive inhibitor o
2-Deoxy-D-glucose ) Investigational
Glycolysis of glucose for ]
(2-DG) ] (Various Cancers)
hexokinase.
Inhibits the conversion
of glutamine to Investigational

CB-839 Glutaminase ] ] ]
glutamate, disrupting (Various Cancers)

the TCA cycle.

Experimental Protocols

High-Throughput Screening for Compounds Toxic to Glucose-Starved Cells:

e Cell Culture: Tumor cell lines (e.g., U-87 MG glioblastoma) are cultured in standard glucose-
containing medium.

o Compound Plating: A library of small molecules, including the amuvatinib derivative, is plated
in 384-well plates.

o Media Change: The standard medium is replaced with either a glucose-free or a glucose-
containing medium.
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e Cell Incubation: Cells are added to the compound-plated wells and incubated for a specified
period (e.g., 24-48 hours).

 Viability Assay: Cell viability is assessed using a reagent such as CellTiter-Glo, which
measures ATP levels.

» Data Analysis: The luminescence signal is read, and compounds that show a significant
decrease in viability in the glucose-free medium compared to the glucose-containing medium
are identified as hits.

Spasmolytic and Anti-inflammatory Potential for
Irritable Bowel Syndrome (IBS)

A series of 2-amino-N-phenethylbenzamides have been synthesized and evaluated for their
potential in treating Irritable Bowel Syndrome (IBS).[2][3] These compounds have
demonstrated both spasmolytic and anti-inflammatory properties.

Mechanism of Action

The newly synthesized 2-amino-N-phenethylbenzamides induce smooth muscle relaxation.[2]
[3] Unlike some existing treatments, they do not appear to act through the serotonin or Ca2+-
dependent signaling pathways.[2][3] Additionally, they exhibit anti-inflammatory effects by
inhibiting the expression of interleukin-13 and promoting the synthesis of neuronal nitric oxide
synthase (nNOS), which in turn increases the production of the smooth muscle relaxant, nitric
oxide (NO).[2][3]
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Caption: Dual mechanism of 2-amino-N-phenethylbenzamides in IBS.

Comparison with Alternative IBS Treatments

Drug

Mechanism of Action

Primary Symptom
Targeted

2-Amino-N-

phenethylbenzamides

NNOS stimulation, I1L-13
inhibition

Abdominal pain, cramping,

inflammation

Antispasmodic (direct action

Mebeverine Abdominal pain, cramping
on smooth muscle)

Alosetron 5-HT3 receptor antagonist Diarrhea

Linaclotide Guanylate cyclase-C agonist Constipation
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Experimental Protocols

In Vitro Inhibition of Albumin Denaturation (Anti-inflammatory Assay):

e Reaction Mixture Preparation: A solution containing the test compound (2-amino-N-
phenethylbenzamides) at various concentrations, bovine serum albumin, and phosphate-
buffered saline (pH 6.3) is prepared.

e |ncubation: The mixture is incubated at 37°C for 20 minutes and then heated at 51°C for 20
minutes.

o Turbidity Measurement: After cooling, the turbidity of the samples is measured
spectrophotometrically at 660 nm.

« Inhibition Calculation: The percentage inhibition of denaturation is calculated by comparing
the turbidity of the test samples with a control sample. Diclofenac sodium can be used as a

positive control.

Psychotropic Potential: Derivatives of 1-(1,3-
benzodioxol-5-yl)-2-butanamine

Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine have been explored for their psychoactive
properties.[4] These studies have led to the identification of compounds with novel
psychological effects that may have therapeutic applications.

Mechanism of Action

The precise mechanism of action for the entactogenic effects of these compounds is not fully
elucidated but is thought to involve the modulation of serotonergic pathways.[5] Unlike classical
hallucinogens, which are typically agonists at the 5-HT2A receptor, these compounds may
have a more complex interaction with serotonin transporters and receptors, leading to their
unique psychological effects.

Comparison with other Psychoactive Compounds
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Compound Class

Primary
Mechanism

Subjective Effects

Potential
Therapeutic Use

1-(1,3-benzodioxol-5-

Serotonin

Entactogenic (feelings

. of emotional Adjunct to
yl)-2-butanamine release/receptor
o ) closeness and psychotherapy
derivatives modulation
empathy)
Classical

Hallucinogens (e.g.,
LSD, Psilocybin)

5-HT2A receptor

agonism

Perceptual changes,

altered consciousness

Treatment of

depression, anxiety

SSRIs (e.g.,

Fluoxetine)

Inhibition of serotonin

reuptake

Antidepressant,

anxiolytic

Major depressive
disorder, anxiety

disorders

Experimental Protocols

Drug Discrimination Studies in Rats:

Training: Rats are trained to press one of two levers after being administered a known

psychoactive drug (e.g., LSD) and the other lever after receiving a saline injection. Correct

lever presses are rewarded with food.

Testing: Once trained, the rats are given a test compound (e.g., a derivative of 1-(1,3-

benzodioxol-5-yl)-2-butanamine).

Data Collection: The lever on which the rat predominantly presses is recorded.

Analysis: If the rats press the drug-associated lever, it indicates that the test compound has

similar subjective effects to the training drug.

This comparative guide highlights the diverse therapeutic potential of compounds containing
benzodioxole and benzamide structures. While a direct analysis of "2-amino-N-(2H-1,3-
benzodioxol-5-yl)benzamide" is not currently possible due to a lack of specific data, the
exploration of related molecules provides valuable insights into promising areas of drug
discovery and development. Further research is warranted to fully elucidate the therapeutic
profiles of these and other related compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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